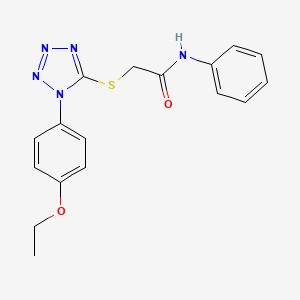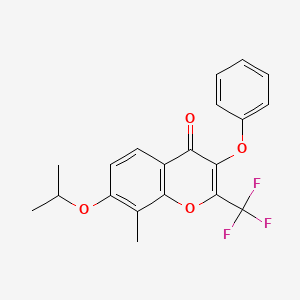
(2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate is an organic compound characterized by the presence of two benzodioxole groups connected through a propenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate typically involves the reaction of 1,3-benzodioxole derivatives with propenyl intermediates under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenyl groups into saturated alkyl chains.
Substitution: The benzodioxole rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
The compound’s potential medicinal properties are of interest in drug discovery and development. Studies may focus on its ability to modulate specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid: A related compound with a similar structure but different functional groups.
(2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl acetate: Another derivative with an acetate group instead of the propenoate group.
Uniqueness
(2E)-3-(1,3-benzodioxol-5-yl)-2-propenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate is unique due to its dual benzodioxole groups and propenyl linkage This structure imparts specific chemical and physical properties that differentiate it from other similar compounds
Propiedades
Número CAS |
6941-33-9 |
|---|---|
Fórmula molecular |
C20H16O6 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C20H16O6/c21-20(8-5-15-4-7-17-19(11-15)26-13-24-17)22-9-1-2-14-3-6-16-18(10-14)25-12-23-16/h1-8,10-11H,9,12-13H2/b2-1+,8-5+ |
Clave InChI |
YUNCNJVPRGUNFC-KYSLCSEMSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=C/COC(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=CCOC(=O)C=CC3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11976024.png)
![methyl 4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B11976040.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11976047.png)
![7-hydroxy-1,3-dimethyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11976051.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11976053.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976067.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11976069.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11976084.png)


![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11976098.png)
![methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11976101.png)
